N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-19(22-12-11-16-7-3-1-4-8-16)14-28-21-18-13-25-26(20(18)23-15-24-21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUMUUFWXYZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves a multi-step process:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring. Subsequent reactions with formamide or similar reagents yield the pyrazolo[3,4-d]pyrimidine core.
-
Thioether Formation: : The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative, such as phenylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.
-
Acetamide Formation: : The final step involves the reaction of the thioether intermediate with phenethylamine and acetic anhydride to form the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced carbonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, which is integral to the structure of N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, has been shown to exhibit significant anticancer properties.
Structure-Activity Relationship
The structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives indicates that modifications to the scaffold can significantly affect biological activity. For example, analogs of this compound have been synthesized and evaluated for their cytotoxic effects on various tumor cell lines, revealing promising results .
Anti-inflammatory Properties
In addition to its anticancer applications, the pyrazolo[3,4-d]pyrimidine framework is recognized for its anti-inflammatory properties. Compounds within this class have been shown to act as inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes.
Clinical Relevance
Several pyrazole-containing drugs are already used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic applications of these compounds highlight their potential in treating inflammatory diseases alongside their anticancer capabilities .
Pharmacological Profiles
The pharmacological profiles of compounds like this compound extend beyond anticancer and anti-inflammatory effects:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in tumor cells; effective against various cancer lines |
| Anti-inflammatory | Inhibits COX enzymes; potential use in treating arthritis and other conditions |
| Analgesic | Provides pain relief similar to established analgesics |
| Antioxidant | Scavenges free radicals; protects cells from oxidative stress |
Recent Studies
Recent advancements have focused on enhancing the efficacy and specificity of pyrazolo[3,4-d]pyrimidine derivatives through novel synthetic routes and modifications. For instance, a study highlighted the synthesis of new derivatives that demonstrated improved inhibitory activity against epidermal growth factor receptors (EGFR), a critical target in cancer therapy .
Mechanism of Action
The mechanism of action of N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to disruption of cell signaling pathways that are crucial for cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on molecular features, synthetic yields, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
*The molecular formula of the target compound is hypothesized to be ~C₂₃H₂₀N₆OS based on analogs .
Key Comparative Insights
Epirimil replaces the pyrazolo[3,4-d]pyrimidine core with a simpler pyrimidine ring but retains the thioacetamide motif, demonstrating that anticonvulsant activity is achievable with diverse heterocycles .
Synthetic Efficiency :
- Yields for pyrazolo[3,4-d]pyrimidine derivatives range from 19% (Example 83, complex substitution) to 70% (XIIa), suggesting that steric hindrance and substituent complexity inversely correlate with synthetic efficiency .
Thermal Stability :
- Melting points vary widely (152–304°C), with fluorinated derivatives (Example 83) showing higher thermal stability due to strong intermolecular interactions (e.g., halogen bonding) .
Biological Activity :
- Epirimil demonstrated in vivo anticonvulsant efficacy, while pyrazolo[3,4-d]pyrimidine analogs (e.g., XIIa, XVI) are hypothesized to target kinases based on molecular dynamics (MD) simulations showing stable protein-ligand interactions .
Spectroscopic Validation :
- Analogs like XIIa and XVI were confirmed via ¹H/¹³C NMR and HRMS, with characteristic peaks for pyrazolo[3,4-d]pyrimidine (δ 8.5–8.7 ppm for CH pyrimidine) and acetamide (δ 1.9–2.1 ppm for CH₃) .
Molecular Dynamics and Docking
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., XVI) exhibited stable RMSF (root mean square fluctuation) profiles during 50 ns MD simulations, indicating minimal conformational disruption when bound to kinase targets .
- Epirimil showed strong docking affinity (−9.2 kcal/mol) to the GABA-A receptor, a key anticonvulsant target, via hydrogen bonding with Arg87 and π-π stacking with Phe77 .
Biological Activity
N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. The synthesis typically involves multiple steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Thioether Formation : The core is then reacted with a thiol derivative under nucleophilic substitution conditions to introduce the thioether linkage.
Anticancer Properties
This compound has shown significant anticancer activity against various cell lines. Its mechanism involves:
- Inhibition of Kinases : The compound acts as an enzyme inhibitor, particularly targeting protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 49.85 | Induces apoptosis |
| MCF7 (Breast Cancer) | 26 | Inhibits cell proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have provided insights into the biological activities of similar pyrazolo compounds:
- Antitumor Activity : A related study found that phenylpyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 26 µM .
- Antifungal Activity : Other derivatives have demonstrated moderate to excellent antifungal activities against several phytopathogenic fungi .
- Mechanistic Studies : Research indicates that these compounds can disrupt cellular functions by targeting specific molecular pathways involved in cancer progression and inflammation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Thioether Formation : Reacting 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with thiol-containing intermediates (e.g., 2-mercaptoacetamide analogs) in dry DCM under reflux (2–4 hours) .
- Amide Coupling : Use coupling agents like N,N'-carbonyldiimidazole (CDI) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) with N-phenethylamine in DMF, yielding 65–75% after recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or ethanol recrystallization improves purity (>95%) .
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: Use a multi-spectral approach:
- 1H/13C NMR : Confirm aromatic protons (δ 8.3–8.6 ppm for pyrimidine/pyrazole), NH protons (δ 9.8–10.0 ppm, D2O exchangeable), and aliphatic chains (δ 2.5–4.0 ppm) .
- FT-IR : Identify thioether (C–S, ~650 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., m/z 434.12 [M+H]+) with <2 ppm error .
Q. What solvent systems are suitable for stability studies?
Methodological Answer:
- Polar aprotic solvents : DMSO or DMF are ideal for solubility (>10 mg/mL) but may degrade the compound over >72 hours .
- Aqueous buffers (pH 7.4) : Use 0.1% Tween-80 to enhance solubility; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations inform binding interactions of this compound with biological targets?
Methodological Answer:
- Protein-Ligand Docking : Use AutoDock Vina to predict binding poses in targets like kinases or phosphodiesterases. Key residues (e.g., Arg120, Asp86) form hydrogen bonds with the pyrimidine and thioether groups .
- RMSF Analysis : Root mean square fluctuation (RMSF) plots from 50 ns MD simulations reveal flexible regions (e.g., loop residues 150–160) affecting binding stability .
- Binding Free Energy : MM-PBSA calculations show ΔG ~−25 kcal/mol, driven by van der Waals interactions and entropy .
Q. How can conflicting bioactivity data across substituent variants be resolved?
Methodological Answer:
- Steric vs. Electronic Effects : Compare analogs with para-methoxy (electron-donating) vs. para-chloro (electron-withdrawing) groups. For example:
- Mechanistic Studies : Use SPR (surface plasmon resonance) to differentiate binding kinetics (e.g., kon/koff rates) and cellular assays (e.g., NF-κB inhibition) .
Q. What strategies optimize selectivity against off-target enzymes?
Methodological Answer:
- Substituent Tuning : Replace phenethyl with piperazine (e.g., compound XVI in ) to reduce off-target kinase inhibition (e.g., JAK2 vs. PKA selectivity ratio improves from 10:1 to 50:1).
- Prodrug Design : Introduce ester groups (e.g., acetate in ) to enhance cell permeability (logP from 2.1 to 3.5) while maintaining target specificity.
- Cryo-EM Structural Analysis : Resolve off-target binding pockets (e.g., PDE4B vs. PDE4D) to guide rational modifications .
Data Contradiction Analysis
Example : Discrepancies in yield (70% for XV vs. 50% for XIV in ) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
